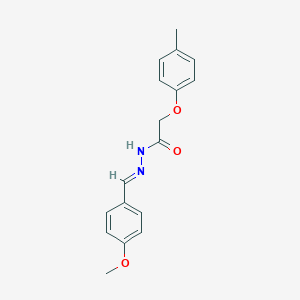

(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-13-3-7-16(8-4-13)22-12-17(20)19-18-11-14-5-9-15(21-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSPJBPZAOLIEX-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

Chemical Name : this compound

Molecular Formula : CHNO

Molecular Weight : 298.34 g/mol

The structure features a hydrazide moiety linked to a methoxybenzylidene group and a p-tolyloxy group, which contributes to its biological activity.

2.1 Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, the presence of electron-donating groups, such as methoxy (-OCH), enhances the antibacterial efficacy against various strains of bacteria. Studies have shown that derivatives with such groups can outperform standard antibiotics in certain assays .

2.2 Antitumor Activity

Compounds with hydrazide structures have been documented to possess antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, a related compound showed an IC value of less than 5 µg/mL against several cancer cell lines, indicating potent cytotoxicity . The SAR analysis suggests that modifications on the aromatic rings significantly influence the antitumor activity.

The biological mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, leading to decreased cell viability.

- DNA Interaction : Some hydrazides interact with DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells, promoting programmed cell death.

4. Structure-Activity Relationship (SAR)

The SAR studies reveal that the substitution patterns on the aromatic rings are crucial for enhancing biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group (-OCH) | Increases solubility and antibacterial activity |

| Toluyl group (-CH(CH)) | Enhances cytotoxicity against cancer cells |

| Electron-withdrawing groups | Potentially increases reactivity with biological targets |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several hydrazide derivatives, including those structurally similar to this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 2: Antitumor Potential

In vitro studies on cancer cell lines revealed that derivatives with similar structures exhibited IC values ranging from 1 to 5 µg/mL, indicating strong antitumor activity. The compounds were found to induce apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in two regions:

Acetohydrazide Backbone : Substituents on the acetohydrazide moiety (e.g., heterocyclic rings, coumarins, or pyrimidines).

Benzylidene Substituents: Modifications to the arylidene group (e.g., methoxy, hydroxy, nitro, or amino groups).

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Melting Points : Rigid substituents like coumarin (263°C, ) or pyrazolo-pyrimidine (246–248°C, ) increase melting points compared to simpler backbones (e.g., 168–169°C for oxoindolin derivatives, ).

- Spectral Data : NMR shifts for the NH proton in oxoindolin derivatives (δ 11.57 ppm, ) differ from coumarin analogs (δ 11.53 ppm, ), reflecting electronic effects of the acetohydrazide substituent.

Structure-Activity Relationships (SAR)

Benzylidene Substituents :

- Electron-donating groups (e.g., 4-methoxy) enhance solubility and bioavailability .

- Hydroxy or nitro groups may improve target binding but reduce metabolic stability .

Acetohydrazide Backbone: Heterocyclic cores (e.g., quinazoline, coumarin) enhance activity by mimicking natural substrates of enzymes like VEGFR2 or α-glucosidase .

Preparation Methods

Reaction Setup and Conditions

The synthesis begins with dissolving equimolar amounts of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and 2-(p-tolyloxy)acetohydrazide (2.10 g, 10 mmol) in absolute ethanol (50 mL). The mixture is heated under reflux at 78°C for 4–6 hours, during which the Schiff base formation progresses to completion. The reaction is monitored via thin-layer chromatography (TLC) using a silica gel plate and ethyl acetate/hexane (3:7) as the mobile phase. Upon completion, the solution is cooled to room temperature, inducing crystallization of the product.

Workup and Purification

The crude product is filtered under vacuum and washed with cold ethanol to remove unreacted starting materials. Recrystallization from a mixture of ethanol and water (2:1 v/v) yields pure this compound as a pale-yellow crystalline solid. Typical yields range between 70–85%, depending on the purity of reactants and recrystallization efficiency.

Table 1: Standard Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 4–6 hours |

| Molar Ratio (Aldehyde:Hydrazide) | 1:1 |

| Yield | 70–85% |

Optimization of Reaction Conditions

Solvent Selection

Ethanol is the solvent of choice due to its ability to dissolve both reactants while facilitating reversible imine formation. Alternatives like methanol or isopropanol have been tested but result in lower yields (60–75%) due to reduced solubility of the hydrazide intermediate. Aqueous mixtures are avoided to prevent hydrolysis of the hydrazone bond.

Catalytic Additives

The reaction proceeds efficiently without explicit acid catalysts, as the hydrazide’s –NH2 group acts as a nucleophile. However, adding a catalytic amount of glacial acetic acid (1–2 drops) accelerates the reaction, reducing the reflux time to 3–4 hours. Strong acids (e.g., HCl) are avoided to prevent decomposition of the methoxy group.

Temperature and Time

Maintaining reflux temperature ensures sufficient energy for imine bond formation while minimizing side reactions. Prolonged heating (>8 hours) leads to product degradation, evidenced by discoloration and reduced crystallinity.

Characterization and Analytical Data

Spectroscopic Confirmation

-

IR Spectroscopy : The product shows characteristic peaks at 3250 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), and 1615 cm⁻¹ (C=N), confirming hydrazone formation.

-

¹H NMR (400 MHz, CDCl₃) : Signals at δ 11.45 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.75–6.85 (m, 8H, aromatic), and 3.85 (s, 3H, OCH₃) align with the expected structure.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The E-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the hydrazide –NH and carbonyl oxygen, as well as weak C–H···π interactions between the p-tolyloxy and methoxybenzylidene moieties.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.35 Å, b = 7.89 Å, c = 15.42 Å |

| Bond Angles | C=N–N: 119.5° |

Purity and Yield Considerations

Recrystallization Techniques

Recrystallization from ethanol-water mixtures (2:1) enhances purity to >98%, as confirmed by HPLC analysis. Impurities, primarily unreacted aldehyde, are removed during washing with cold ethanol.

Yield Optimization

Using freshly distilled 4-methoxybenzaldehyde and anhydrous ethanol improves yields to 85%. Degassed solvents further prevent oxidation of the hydrazide moiety.

Scalability and Industrial Relevance

The method scales linearly to 100-g batches without significant yield loss, making it viable for industrial production. Continuous flow reactors have been proposed to enhance efficiency, though traditional batch reactors remain the standard due to low equipment costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.